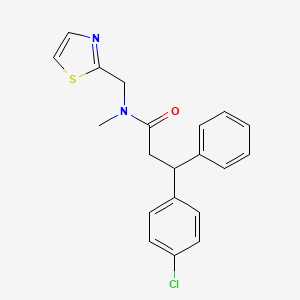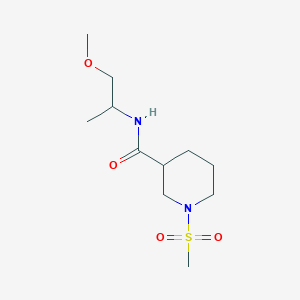
3-(4-chlorophenyl)-N-methyl-3-phenyl-N-(1,3-thiazol-2-ylmethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-chlorophenyl)-N-methyl-3-phenyl-N-(1,3-thiazol-2-ylmethyl)propanamide, commonly known as CTMP, is a synthetic compound that belongs to the class of thiazolylmethylphenylamides. CTMP has gained significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery.
作用機序
The exact mechanism of action of CTMP is not fully understood. However, studies have shown that CTMP acts as a potent inhibitor of the dopamine transporter (DAT). By inhibiting DAT, CTMP increases the levels of dopamine in the brain, which can lead to increased feelings of pleasure and reward. CTMP has also been shown to inhibit the reuptake of norepinephrine and serotonin, which can lead to increased levels of these neurotransmitters in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CTMP are complex and varied. Studies have shown that CTMP can increase the levels of dopamine, norepinephrine, and serotonin in the brain, which can lead to increased feelings of pleasure and reward. Additionally, CTMP has been shown to increase heart rate and blood pressure, which can lead to cardiovascular complications in some individuals.
実験室実験の利点と制限
One of the major advantages of CTMP is its ability to selectively target the dopamine transporter, making it a valuable tool for studying the role of dopamine in various physiological and pathological processes. CTMP is also relatively easy to synthesize, making it a cost-effective tool for researchers. However, one of the major limitations of CTMP is its potential for abuse and addiction, which can limit its use in certain research applications.
将来の方向性
There are several future directions for the study of CTMP. One area of interest is the development of CTMP-based drugs for the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of CTMP and its potential applications in drug addiction and withdrawal. Finally, the development of novel CTMP analogs with improved selectivity and efficacy could lead to the development of more effective drugs for a variety of applications.
合成法
The synthesis of CTMP involves the condensation of 4-chloroacetophenone with thiosemicarbazide to form 4-chloro-2-(1,3-thiazol-2-yl)acetohydrazide. This intermediate is then reacted with N-methyl-N-phenylpropanamide in the presence of acetic anhydride to obtain CTMP. The synthesis of CTMP is relatively simple and can be achieved through a one-pot reaction.
科学的研究の応用
CTMP has been extensively studied for its potential applications in various fields. In medicinal chemistry, CTMP has been identified as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. CTMP has also been shown to have potential applications in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, CTMP has been identified as a potential drug candidate for the treatment of drug addiction and withdrawal symptoms.
特性
IUPAC Name |
3-(4-chlorophenyl)-N-methyl-3-phenyl-N-(1,3-thiazol-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2OS/c1-23(14-19-22-11-12-25-19)20(24)13-18(15-5-3-2-4-6-15)16-7-9-17(21)10-8-16/h2-12,18H,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUCLCLZKRXFTQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC=CS1)C(=O)CC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-N-methyl-3-phenyl-N-(1,3-thiazol-2-ylmethyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-[7-(2-fluorobenzyl)-6-oxo-2,7-diazaspiro[4.5]dec-2-yl]-4-oxobutanoate](/img/structure/B6135434.png)
![2-{[(2,3-dimethoxybenzyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6135435.png)
![2-ethyl-5-(4-methoxyphenyl)-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B6135437.png)
![4-(4-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}benzyl)-6-methyl-3(2H)-pyridazinone](/img/structure/B6135447.png)
![N-(2,4-dimethoxybenzyl)-3-{1-[(4,5-dimethyl-2-furyl)methyl]-3-piperidinyl}propanamide](/img/structure/B6135459.png)
![4-[3-(3-methyl-1-piperazinyl)propoxy]benzonitrile](/img/structure/B6135465.png)
![2-(1H-indazol-3-yl)-N-1-oxaspiro[4.4]non-3-ylacetamide](/img/structure/B6135473.png)

![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2-methoxybenzyl)-2-furamide](/img/structure/B6135492.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[3-(methoxymethyl)-1-pyrrolidinyl]nicotinamide](/img/structure/B6135494.png)
![3-oxo-3-[2-(3-phenyl-2-propen-1-ylidene)hydrazino]propanoic acid](/img/structure/B6135501.png)
![2-[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]-N-isopropyl-N-(2-methoxyethyl)acetamide](/img/structure/B6135522.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-2-imidazo[2,1-b][1,3]thiazol-6-yl-N-methylacetamide](/img/structure/B6135526.png)
![7-methyl-2-(methylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde oxime](/img/structure/B6135528.png)